molecular formula C10H10N2O2 B13799384 4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13799384
M. Wt: 190.20 g/mol
InChI Key: SPGJQQCLGPOANH-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be adapted to create the pyrrolo[3,2-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both methoxy and aldehyde functional groups

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-methoxy-1-methylpyrrolo[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C10H10N2O2/c1-12-7(6-13)5-8-9(12)3-4-11-10(8)14-2/h3-6H,1-2H3

InChI Key

SPGJQQCLGPOANH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C=O)C(=NC=C2)OC

Origin of Product

United States

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